![molecular formula C13H8F3N3O2 B3036678 3-cyano-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide CAS No. 400074-24-0](/img/structure/B3036678.png)

3-cyano-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide

Vue d'ensemble

Description

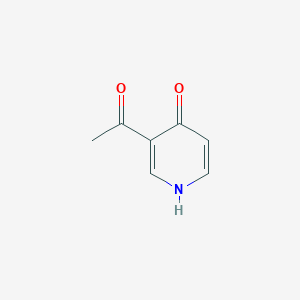

The compound is a derivative of isoxazole, which is a five-membered ring compound containing an oxygen atom and a nitrogen atom . The “cyano” group (CN) and “trifluoromethyl” group (CF3) are common functional groups in organic chemistry .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the isoxazole ring and various functional groups. The exact structure would depend on the specific locations of these groups on the ring .

Chemical Reactions Analysis

This compound, like other isoxazoles, might undergo reactions such as electrophilic substitution and nucleophilic addition. The presence of electron-withdrawing groups like “cyano” and “trifluoromethyl” could influence the reactivity .

Physical And Chemical Properties Analysis

Based on its structure, this compound is likely to be solid at room temperature . The presence of highly electronegative atoms like fluorine and nitrogen might make it polar, affecting its solubility in different solvents .

Applications De Recherche Scientifique

Prodrug Development

3-Cyano-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide has been investigated for its potential as a prodrug. A study by Patterson, Cheung, and Ernest (1992) synthesized a compound related to this isoxazole and examined its absorption and metabolism in rats. The research indicated that this compound could be a useful prodrug for anti-inflammatory agents, as it was metabolized to yield plasma concentrations of the active antiinflammatory agent similar to those obtained from established prodrugs (Patterson, Cheung, & Ernest, 1992).

Immunomodulatory Applications

Another significant application of isoxazole derivatives, including 3-cyano-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, is in the field of immunomodulation. Knecht and Löffler (1998) demonstrated that these compounds, including leflunomide and its active metabolite A77-1726, can inhibit mitochondrial dihydroorotate dehydrogenase, an enzyme critical in pyrimidine de novo synthesis. This inhibition can lead to a reduction in pyrimidine nucleotide pools, essential for normal immune cell functions, indicating potential use in immunosuppression and antirheumatic therapies (Knecht & Löffler, 1998).

Antibacterial Properties

Chao Shu-jun (2006) researched the synthesis and antibacterial activities of a compound structurally similar to 3-cyano-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide. The study indicated good bacteriostatic effects against various bacteria including E. coli and Streptococcus, suggesting potential applications in the development of new antibacterial agents (Chao Shu-jun, 2006).

Gene Expression Modulation

A study by Płoszaj et al. (2016) explored the impact of an isoxazole derivative on gene expression in human cultured cells. This research found that the compound could modulate gene expression related to autoimmune and inflammatory responses, suggesting its potential use in the development of disease-modifying drugs (Płoszaj et al., 2016).

Inhibition of Kinase Activity

Research by Im et al. (2015) synthesized a series of 4-arylamido 3-methyl isoxazoles, exhibiting potent inhibition of FMS kinase. These compounds demonstrated selective antiproliferative activity against certain cell lines, indicating potential applications in cancer therapeutics (Im et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-cyano-5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3N3O2/c1-7-11(10(6-17)19-21-7)12(20)18-9-4-2-8(3-5-9)13(14,15)16/h2-5H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXYPJKQZZPNNPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C#N)C(=O)NC2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyano-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid](/img/structure/B3036598.png)

![2-chloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3036599.png)

![2-cyano-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B3036600.png)

![3-[(3,4-Dichlorophenyl)methylsulfanyl]-5-(naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazole](/img/structure/B3036606.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-methylpiperazin-1-yl)acetamide](/img/structure/B3036608.png)

![1-(2-{[(Cyclopentylcarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene](/img/structure/B3036609.png)

![(E)-3-(dimethylamino)-1-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]but-2-en-1-one](/img/structure/B3036611.png)

![2,4-dichloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B3036612.png)

![4-bromo-N-[[2-(2,5-dimethylpyrrol-1-yl)phenyl]methyl]benzenesulfonamide](/img/structure/B3036615.png)

![2-(4-Chlorophenyl)-3-({[(cyclopropylcarbonyl)oxy]imino}methyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B3036616.png)

![4-({4-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]piperidino}sulfonyl)phenyl methyl ether](/img/structure/B3036617.png)